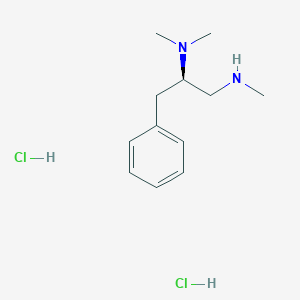

(R)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2hcl

Description

(R)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is a chiral diamine derivative featuring a propane backbone with three methyl groups at the N1 and N2 positions and a phenyl substituent at the C3 position. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability.

Properties

Molecular Formula |

C12H22Cl2N2 |

|---|---|

Molecular Weight |

265.22 g/mol |

IUPAC Name |

(2R)-1-N,2-N,2-N-trimethyl-3-phenylpropane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C12H20N2.2ClH/c1-13-10-12(14(2)3)9-11-7-5-4-6-8-11;;/h4-8,12-13H,9-10H2,1-3H3;2*1H/t12-;;/m1../s1 |

InChI Key |

GJTMIDLCRBZVNV-CURYUGHLSA-N |

Isomeric SMILES |

CNC[C@@H](CC1=CC=CC=C1)N(C)C.Cl.Cl |

Canonical SMILES |

CNCC(CC1=CC=CC=C1)N(C)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and acetone.

Reductive Amination: The key step involves the reductive amination of benzylamine with acetone in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the intermediate N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine.

Resolution: The intermediate is then subjected to chiral resolution using a suitable resolving agent to obtain the desired ®-enantiomer.

Hydrochloride Formation: Finally, the ®-enantiomer is treated with hydrochloric acid to form the dihydrochloride salt, resulting in ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to perform the reductive amination and resolution steps.

Purification: The intermediate and final products are purified using techniques such as crystallization and recrystallization to ensure high purity.

Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous conditions.

Substitution: Halogens, electrophiles; reactions are conducted in the presence of suitable catalysts and solvents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl.

Scientific Research Applications

®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl has a wide range of scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and function.

Pathways: It influences various biochemical pathways, including signal transduction and metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally related diamines and derivatives from diverse applications.

Table 1: Comparative Analysis of Key Compounds

Key Findings from Comparative Analysis

Backbone and Substituent Effects: The propane backbone in the target compound allows flexibility compared to the ethene system in ’s fluorophore, which has a rigid conjugated structure. This flexibility may influence binding modes in biological targets . The phenyl group in the target compound contrasts with the quinoline ring in Ro 47-9396. Quinoline derivatives often exhibit enhanced antimicrobial activity due to planar aromatic systems, whereas phenyl groups may favor different pharmacokinetic profiles .

Chirality and Bioactivity :

- The (R)-enantiomer of the target compound is analogous to Ro 47-9396’s enantiomers, where stereochemistry significantly affects efficacy. For example, Ro 47-9396’s (R)-enantiomer showed higher metabolic stability than its (S)-counterpart in antimalarial studies .

Solubility and Stability: The dihydrochloride salt form of the target compound improves solubility, critical for bioavailability. This contrasts with non-salt forms of Ro 47-9396, which may require formulation adjustments for therapeutic use .

Functional Group Variations: Thioether groups in ’s ethene diamine enable fluorescence, a property absent in the target compound. The peptide-based Z-(D)-Arg-Gly-Arg-pNA, 2HCl demonstrates how diamines can integrate into larger biomolecules for specialized functions, such as enzyme substrates .

Biological Activity

(R)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine dihydrochloride, often referred to as (R)-TMD, is a chiral diamine compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its interaction with various receptors, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H22Cl2N2

- Molecular Weight : Approximately 251.2 g/mol

- Structure : The compound features a phenylpropane backbone with trimethyl groups on the nitrogen atoms, enhancing its solubility and biological interactions.

(R)-TMD is believed to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies suggest that it may act as a modulator of these receptors, potentially influencing central nervous system functions.

Biological Activities

-

Neuroprotective Effects :

- Similar compounds have shown neuroprotective properties, suggesting that (R)-TMD may also confer similar benefits. This could be particularly relevant in the treatment of neurodegenerative diseases.

-

Receptor Binding Affinity :

- Binding studies indicate that (R)-TMD has a significant affinity for various neurotransmitter receptors. For instance, it may interact with serotonin (5-HT) receptors, which are crucial for mood regulation and cognitive functions.

- Pharmacological Profiling :

Study 2: Receptor Interaction Analysis

Research focusing on the binding affinity of (R)-TMD to various receptor types indicates promising results. For example:

- Dopamine Receptors : Moderate binding affinity was observed, suggesting potential applications in treating disorders like Parkinson's disease.

- Serotonin Receptors : High binding affinity was noted, indicating possible applications in mood regulation therapies.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine hydrochloride | C12H22Cl2N2 | Contains additional methyl groups enhancing biological activity |

| N,N-Dimethyl-3-(4-methoxyphenyl)propan-1,2-diamine | C12H19N3O | Methoxy group may enhance lipophilicity |

| N,N-Dimethyl-4-(phenyl)butanamine | C12H19N | Similar pharmacophoric properties but lacks amine functionality |

Future Research Directions

The unique structural features of (R)-TMD suggest several avenues for future research:

- In Vivo Studies : Conducting animal studies to assess the neuroprotective effects and overall pharmacodynamics.

- Clinical Trials : Initiating clinical trials to evaluate its efficacy in treating mood disorders or neurodegenerative diseases.

- Mechanistic Studies : Further elucidating the specific mechanisms by which (R)-TMD interacts with neurotransmitter systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.